molecular formula C18H15N3O3S B3725362 N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide

N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide

Cat. No. B3725362
M. Wt: 353.4 g/mol
InChI Key: ZDCAZGXXWAJJEL-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide, also known as DHBAQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DHBAQ is a hydrazide derivative that has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections.

Mechanism of Action

The mechanism of action of N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide is not fully understood. However, studies have suggested that N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide exerts its pharmacological effects by inhibiting various enzymes and signaling pathways. N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in cancer cell invasion and metastasis. N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and physiological effects:
N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has been reported to exhibit various biochemical and physiological effects. N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy. N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has also been reported to reduce the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has been shown to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has several advantages for lab experiments. N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide is relatively easy to synthesize, and the yield and purity of the compound obtained through the synthesis method are generally high. N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has some limitations for lab experiments. N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide is not water-soluble, which makes it difficult to use in aqueous-based assays. Additionally, N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has not been extensively studied for its toxicity profile, which makes it important to exercise caution while handling the compound.

Future Directions

There are several future directions for the research on N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide. One potential direction is to study the efficacy of N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide in combination with other drugs for the treatment of cancer and inflammatory diseases. Another potential direction is to study the toxicity profile of N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide in more detail to ensure its safety for clinical use. Additionally, further studies are needed to elucidate the mechanism of action of N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide and to identify its molecular targets.

Scientific Research Applications

N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has shown promising results in the treatment of cancer, inflammation, and microbial infections. N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has been reported to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has also been shown to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, N'-(2,4-dihydroxybenzylidene)-2-(2-quinolinylthio)acetohydrazide has been reported to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-quinolin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-14-7-5-13(16(23)9-14)10-19-21-17(24)11-25-18-8-6-12-3-1-2-4-15(12)20-18/h1-10,22-23H,11H2,(H,21,24)/b19-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCAZGXXWAJJEL-VXLYETTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)NN=CC3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)N/N=C/C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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